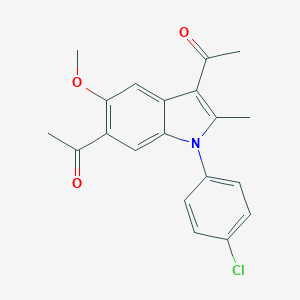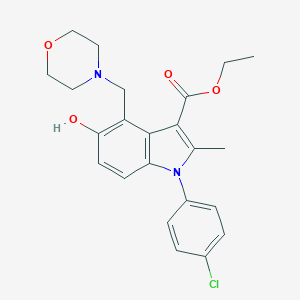
N-(2,4-difluorophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-phenoxypropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DFP-10825 belongs to the class of amides and has a molecular weight of 325.3 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that N-(2,4-difluorophenyl)-2-phenoxypropanamide may act as an inhibitor of certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and pain management.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-phenoxypropanamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily determined. It has also been found to have low toxicity in vitro and in vivo. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-phenoxypropanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for the study of N-(2,4-difluorophenyl)-2-phenoxypropanamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for cancer treatment, inflammation, and pain management. Additionally, the development of more selective analogs of N-(2,4-difluorophenyl)-2-phenoxypropanamide may lead to the discovery of more potent and specific drugs.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-2-phenoxypropanamide involves the reaction between 2,4-difluoroaniline and 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,4-difluorophenyl)-2-phenoxypropanamide as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-phenoxypropanamide has been studied for its potential pharmacological properties in various scientific research areas, including cancer treatment, inflammation, and pain management. In cancer treatment, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent. In inflammation and pain management, N-(2,4-difluorophenyl)-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
Fórmula molecular |
C15H13F2NO2 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-8-7-11(16)9-13(14)17/h2-10H,1H3,(H,18,19) |
Clave InChI |
ANDLDHHXXPTLDZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)



![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)